11H-Dibenz[b,e]azepine
Overview
Description
Morphanthridine is a synthetic organic compound belonging to the class of heterocyclic compounds It is characterized by a fused ring system that includes a benzene ring and a nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Morphanthridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phthalic anhydride with para-substituted aniline can yield morphanthridine derivatives . Another method involves the use of chloromethylation reactions to introduce functional groups into the morphanthridine skeleton .
Industrial Production Methods: Industrial production of morphanthridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Morphanthridine undergoes various chemical reactions, including:
Oxidation: Morphanthridine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert morphanthridine derivatives into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the morphanthridine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morphanthridine oxides, while substitution reactions can produce various morphanthridine derivatives with different functional groups .
Scientific Research Applications
Morphanthridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of morphanthridine involves its interaction with specific molecular targets and pathways. For instance, morphanthridine derivatives have been shown to activate the human transient receptor potential ankyrin 1 (TRPA1) channel, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Morphanthridine can be compared with other similar compounds, such as:
Dibenz[b,f][1,4]oxazepine: Another heterocyclic compound with similar structural features but different biological activities.
Perlapine: A dibenzoheteroepine derivative with distinct pharmacological properties.
Uniqueness: Morphanthridine is unique due to its versatile chemical reactivity and diverse biological activities.
Properties
CAS No. |
256-86-0 |
---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
11H-benzo[c][1]benzazepine |
InChI |
InChI=1S/C14H11N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,10H,9H2 |
InChI Key |
IDWNSAXOQLJYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=NC3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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